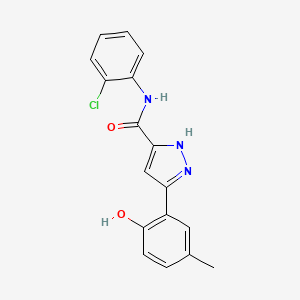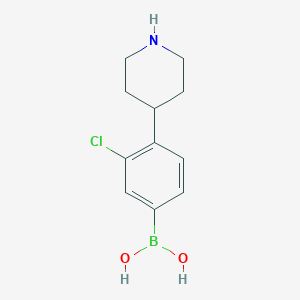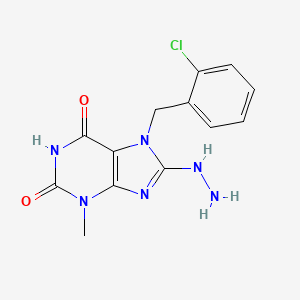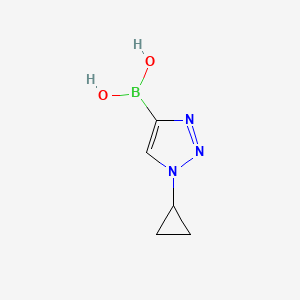
N-(2-chlorophenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with chlorophenyl and hydroxy-methylphenyl groups. The presence of these functional groups contributes to its diverse reactivity and potential utility in different domains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzoyl chloride with 2-hydroxy-5-methylphenylhydrazine to form the intermediate hydrazone. This intermediate then undergoes cyclization to form the pyrazole ring, followed by carboxamidation to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques like recrystallization or chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(2-chlorophenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted aromatic compounds
科学研究应用
N-(2-chlorophenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(2-chlorophenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Its anticancer activity could involve the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like PI3K/Akt and MAPK.
相似化合物的比较
Similar Compounds
- N-(2-chlorophenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- N-(2-chlorophenyl)-5-(2-methylphenyl)-1H-pyrazole-3-carboxamide
- N-(2-bromophenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(2-chlorophenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and hydroxy-methylphenyl groups in the pyrazole ring enhances its potential for diverse applications compared to similar compounds that may lack one of these functional groups.
属性
分子式 |
C17H14ClN3O2 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-6-7-16(22)11(8-10)14-9-15(21-20-14)17(23)19-13-5-3-2-4-12(13)18/h2-9,22H,1H3,(H,19,23)(H,20,21) |
InChI 键 |
LCCPJEIBZBBREA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14093739.png)
![[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14093743.png)
![2-[2-(Dimethylamino)ethyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093756.png)
![N'-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide](/img/structure/B14093770.png)
![1-Benzyl-3-methyl-7-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione diHCl](/img/structure/B14093772.png)

![1-(4-Tert-butylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093779.png)
![6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14093786.png)
![1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093790.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14093819.png)
![4-tert-butyl-N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide](/img/structure/B14093832.png)
![8-{2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093842.png)
